

A Researcher's Guide to Validating Ddr2-IN-1 Target Engagement in Cells

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Compound of Interest

Compound Name: Ddr2-IN-1

Cat. No.: B12424175

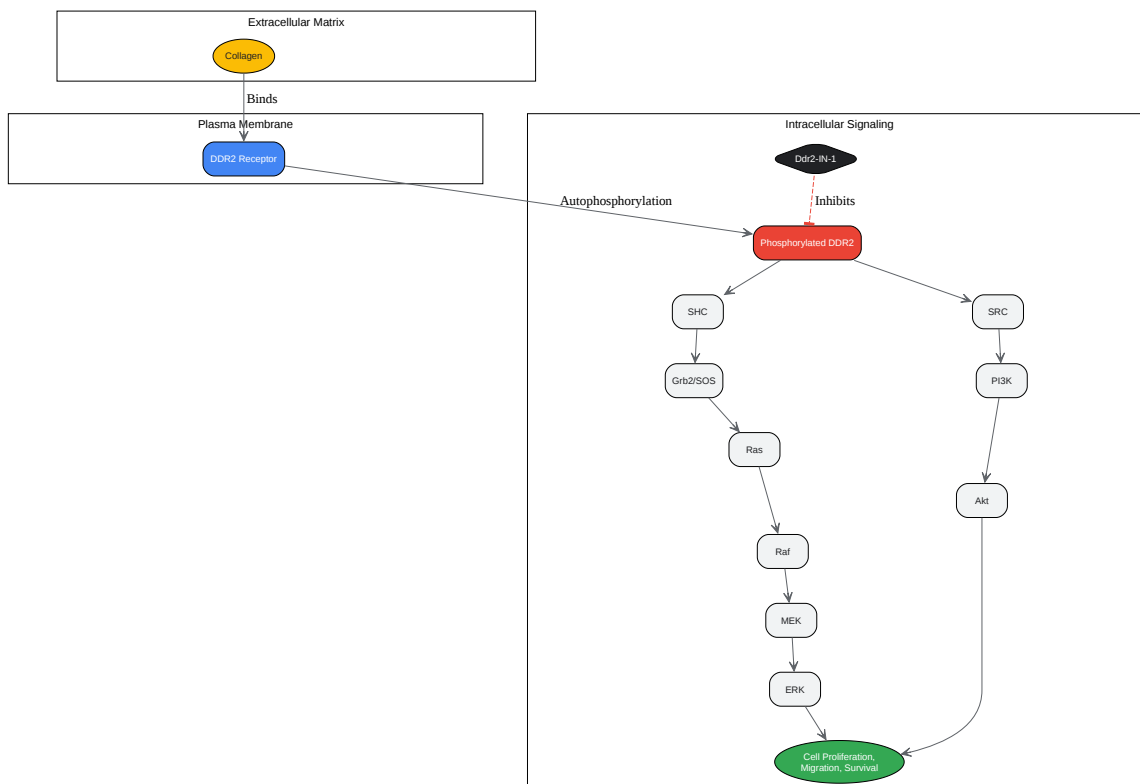
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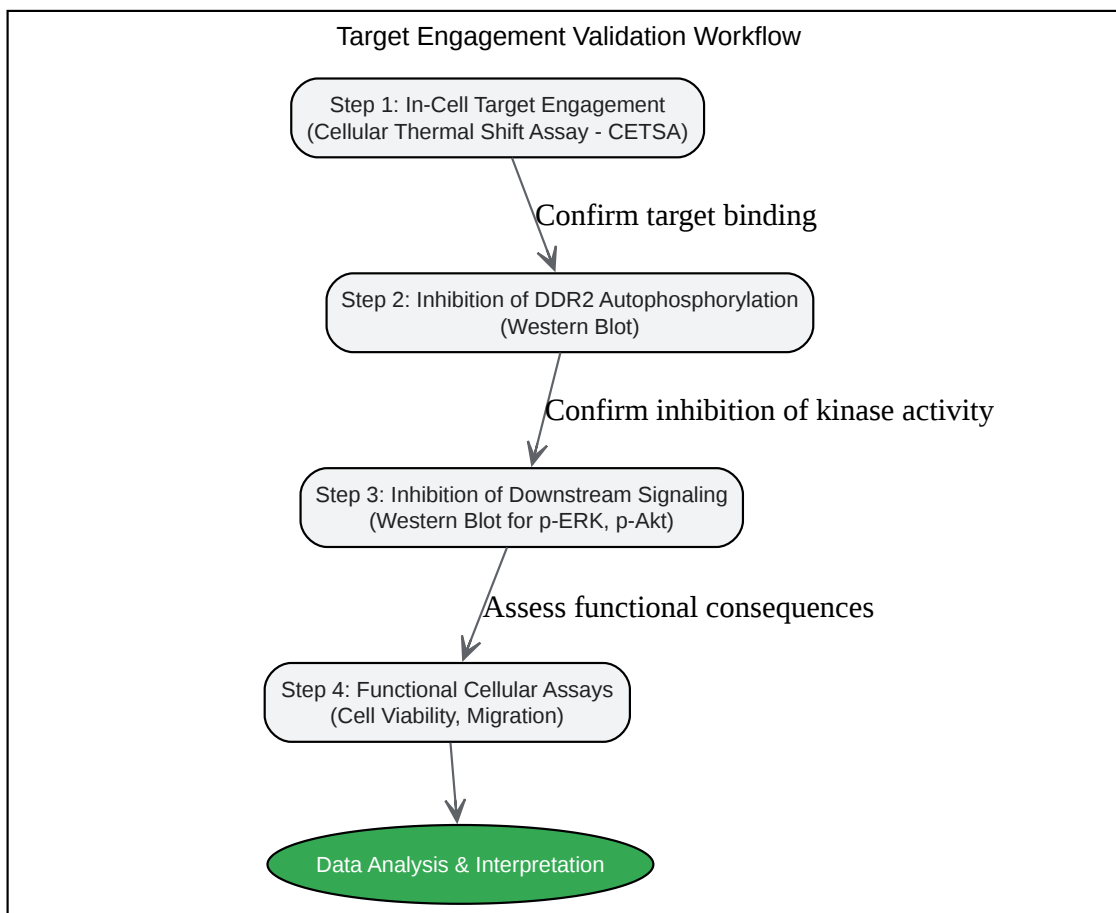
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate interacts with its intended target within a cellular environment is a critical step in the validation process. This guide provides a comprehensive framework for validating the target engagement of **Ddr2-IN-1**, a potent inhibitor of Discoidin Domain Receptor 2 (DDR2), and compares it with other available alternatives.

This guide outlines the necessary experimental protocols and data interpretation to confidently assess the cellular activity of **Ddr2-IN-1**. While **Ddr2-IN-1** has a reported biochemical half-maximal inhibitory concentration (IC₅₀) of approximately 26 nM, publicly available data on its cellular potency is limited.^{[1][2]} Therefore, this guide also serves as a practical manual for researchers to generate this crucial data in their own laboratories.

Understanding the DDR2 Signaling Pathway

Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase that is activated by collagen.^{[3][4]} Upon collagen binding, DDR2 undergoes autophosphorylation, initiating a downstream signaling cascade that plays a role in cellular processes such as proliferation, migration, and extracellular matrix remodeling.^{[3][4]} Key downstream signaling pathways include the MAPK/ERK and PI3K/Akt pathways.^{[3][4]} Understanding this pathway is fundamental to designing experiments that can effectively measure the impact of an inhibitor like **Ddr2-IN-1**.





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